molecular formula C20H18N6OS B2732173 N-(3,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868969-64-6

N-(3,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No. B2732173
CAS RN: 868969-64-6
M. Wt: 390.47
InChI Key: FEVHQBYGXVHOOK-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide” is a complex organic compound. It is related to a class of compounds known as 1,2,4-triazolo[4,3-b]pyridazines . These compounds are often synthesized via reactions involving hydrazonoyl halides and alkyl carbothioates .

Scientific Research Applications

Molecular Docking and Bioactivity Screening

A series of novel pyridine and fused pyridine derivatives, including those similar in structure to N-(3,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide, have been synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited antimicrobial and antioxidant activity, demonstrating their potential in therapeutic applications (Flefel et al., 2018).

Anticancer Activity and Toxicity Reduction

Modifications of related compounds have shown remarkable anticancer effects and reduced toxicity when orally administered. By replacing the acetamide group with alkylurea, synthesized derivatives retained antiproliferative activity against human cancer cell lines and reduced acute oral toxicity, suggesting improvements in therapeutic profiles for cancer treatment (Wang et al., 2015).

Insecticidal Potential

Innovative heterocycles incorporating a thiadiazole moiety, with structures bearing resemblance to the compound , have shown insecticidal properties against the cotton leafworm, Spodoptera littoralis. This points to potential agricultural applications for pest management (Fadda et al., 2017).

Synthesis of Hybrid Molecules for Biological Assessments

The synthesis of hybrid molecules, including triazolopyridine derivatives, has been explored for their biological activities. These compounds have been studied for various applications, indicating the broad potential of such structures in medicinal chemistry and drug development (Gyoten et al., 2003).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-13-9-14(2)11-16(10-13)22-18(27)12-28-19-4-3-17-23-24-20(26(17)25-19)15-5-7-21-8-6-15/h3-11H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVHQBYGXVHOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

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